4-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
Description
4-Methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a benzamide derivative featuring a methoxy group at the para-position of the benzoyl ring and a pyrrolidine scaffold modified with a phenylsulfonyl group. The compound’s molecular formula is C₂₀H₂₂N₂O₄S (calculated based on structural analysis), with a molecular weight of 386.47 g/mol. The pyrrolidine ring and phenylsulfonyl substituent contribute to its stereoelectronic properties, influencing solubility, metabolic stability, and target interactions.
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-11-9-15(10-12-17)19(22)20-14-16-6-5-13-21(16)26(23,24)18-7-3-2-4-8-18/h2-4,7-12,16H,5-6,13-14H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXXVYIMANUYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives have shown excellent potency towards rorγt. RORγt is a nuclear receptor that plays a crucial role in the regulation of immune responses, inflammation, and circadian rhythm.
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets through various mechanisms. For instance, they can bind to the active site of a target protein, leading to changes in the protein’s conformation and function.
Biochemical Pathways
It’s known that pyrrolidine derivatives can affect various biochemical pathways depending on their targets. For instance, if the target is a key enzyme in a metabolic pathway, the compound can alter the pathway’s activity, leading to downstream effects.
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy.
Biological Activity
4-Methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide can be represented as follows:
This compound features a methoxy group, a pyrrolidine moiety, and a phenylsulfonyl group, which contribute to its biological activity.
Antiviral Activity
Recent studies have explored the antiviral properties of benzamide derivatives, including those similar to 4-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide. For instance, a related compound, IMB-0523 , demonstrated significant anti-hepatitis B virus (HBV) activity with an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . This suggests that compounds with similar structural features may also exhibit antiviral properties.
Anticancer Activity
Research has indicated that benzamide derivatives can inhibit various cancer cell lines. A study on related compounds showed that certain benzamides exhibited selective cytotoxic effects on tumor cells while sparing normal cells. The mechanism involved interactions with cell cycle-related proteins such as cyclin-dependent kinases (CDKs) .
Case Studies
Case Study 1: Antiviral Efficacy Against HBV
In vitro studies assessed the efficacy of IMB-0523, which is structurally similar to our compound of interest. The study found that the compound significantly increased intracellular levels of APOBEC3G, an enzyme known to inhibit HBV replication. The acute toxicity and pharmacokinetic profiles were also evaluated in animal models, showing favorable outcomes .
Case Study 2: Anticancer Mechanisms
Another study focused on the anticancer properties of benzamide derivatives, revealing their ability to induce apoptosis in cancer cells through the modulation of CDK activity. Compounds were shown to inhibit cell proliferation in various cancer types, including breast and lung cancers .
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiviral | IMB-0523 | 1.99 | Inhibition of HBV via APOBEC3G |
| Anticancer | Various Benzamides | Varies | Modulation of CDK activity |
Table 2: Comparison of Related Compounds
| Compound Name | Structure Similarity | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| 4-Methoxy-N-(phenylsulfonyl) | High | Potential | Potential |
| IMB-0523 | Moderate | Yes | Moderate |
| Other Benzamides | Varies | Yes | Yes |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and its analogues:
Key Observations:
In contrast, the thiazol-2-yl group in may improve solubility due to polarizable sulfur atoms, though at the cost of increased molecular weight .
Methoxybenzamide Core :
- The 4-methoxybenzamide moiety is conserved across all analogues, suggesting its role as a hydrogen-bond acceptor or directing group in synthesis.
Stereochemical Considerations :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity :
- Solubility :
- Metabolic Stability :
- The phenylsulfonyl group is less prone to oxidative metabolism than ethyl or pyrrolidinylsulfonyl groups, as seen in and .
Preparation Methods
Synthesis of 4-Methoxybenzoyl Chloride
The 4-methoxybenzamide precursor is synthesized via activation of 4-methoxybenzoic acid using thionyl chloride (SOCl₂). In a representative procedure, 4-methoxybenzoic acid (500 mg, 3.28 mmol) is refluxed with SOCl₂ (0.70 mL, 9.86 mmol) for 1 hour to form the acyl chloride intermediate. Excess thionyl chloride is removed under reduced pressure, and the residue is dissolved in anhydrous dichloromethane (DCM) for subsequent coupling.
Preparation of (1-(Phenylsulfonyl)pyrrolidin-2-yl)methanamine
The pyrrolidine backbone is functionalized through a two-step sequence:
- Reductive Amination : Pyrrolidin-2-ylmethanamine is reacted with benzaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form N-benzylpyrrolidin-2-ylmethanamine.
- Sulfonylation : The secondary amine is treated with benzenesulfonyl chloride (1.2 equiv) in DCM with triethylamine (TEA) as a base, yielding (1-(phenylsulfonyl)pyrrolidin-2-yl)methanamine. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) affords the sulfonamide in 68% yield.
Amide Bond Formation
The acyl chloride (1.1 equiv) is added dropwise to a solution of (1-(phenylsulfonyl)pyrrolidin-2-yl)methanamine (1.0 equiv) and TEA (2.0 equiv) in DCM at 0°C. The reaction proceeds for 4 hours at room temperature, followed by aqueous workup and recrystallization from ethyl acetate/hexane to yield the title compound (71% yield).
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.30 (t, J = 5.6 Hz, 1H, NH), 7.85–7.75 (m, 2H, ArH), 7.65–7.55 (m, 3H, ArH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃), 3.65–3.55 (m, 1H, CHN), 3.45–3.35 (m, 1H, CH₂N), 3.20–3.10 (m, 1H, CH₂N), 2.95–2.85 (m, 1H, CH₂SO₂), 2.15–1.95 (m, 3H, pyrrolidine CH₂), 1.85–1.70 (m, 1H, pyrrolidine CH₂).
- HPLC Purity : >98% (Gemini NX-C18 column, 214 nm).
Solid-Phase Synthesis for High-Throughput Production
Resin Functionalization
Wang resin (1.0 mmol/g) is swelled in DCM and treated with 4-methoxybenzoic acid (3.0 equiv), HATU (3.0 equiv), and N,N-diisopropylethylamine (DIPEA, 6.0 equiv) in DMF for 2 hours to immobilize the benzoyl group.
On-Resin Sulfonylation
The resin-bound amine is reacted with benzenesulfonyl chloride (2.0 equiv) and DIPEA (4.0 equiv) in DMF for 12 hours. After washing, the product is cleaved with trifluoroacetic acid (TFA)/DCM (1:1) to yield 4-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide (82% yield).
Microwave-Assisted Synthesis
Accelerated Coupling
A mixture of 4-methoxybenzoic acid (1.0 equiv), (1-(phenylsulfonyl)pyrrolidin-2-yl)methanamine (1.0 equiv), and HATU (1.5 equiv) in DMF is irradiated at 100°C for 15 minutes under microwave conditions. The reaction achieves 89% conversion, with purification via preparative HPLC (Gemini NX-C18, 20 mL/min).
Catalytic Methods for Sustainable Synthesis
Palladium-Catalyzed Amination
Aryl bromide intermediates are coupled with pyrrolidine derivatives using Pd₂(dba)₃/BINAP catalytic systems. For example, 4-bromo-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide undergoes Buchwald–Hartwig amination with morpholine to introduce additional functionalities (yield: 74%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Classical Amidation | 71 | 98 | 6 hours | High |
| Solid-Phase | 82 | 97 | 14 hours | Moderate |
| Microwave-Assisted | 89 | 99 | 15 minutes | Low |
| Catalytic Amination | 74 | 96 | 8 hours | High |
Troubleshooting and Optimization
- Low Yields in Amidation : Excess acyl chloride (1.5 equiv) and prolonged reaction times (8 hours) improve conversion.
- Sulfonylation Side Reactions : Controlled addition of benzenesulfonyl chloride (0.5 mL/min) minimizes di-sulfonylation.
- Chromatography Challenges : Replace silica gel with reversed-phase C18 columns for polar intermediates.
Q & A
Q. What are the recommended synthetic routes for 4-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyrrolidine intermediate, often via sulfonylation of pyrrolidine using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Coupling the intermediate with 4-methoxybenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., DMF or THF) .
Q. Optimization Tips :
- Use continuous flow reactors for better temperature control and reduced side reactions .
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time .
Table 1 : Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Phenylsulfonyl chloride, Et3N, CH2Cl2 | Sulfonylation of pyrrolidine |
| 2 | 4-Methoxybenzoyl chloride, DCC, DMAP, DMF | Amide bond formation |
Q. How can researchers confirm the structural integrity and purity of this compound?
Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify the methoxy group (δ ~3.8 ppm for OCH3) and sulfonamide/pyrrolidine protons .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> ion at m/z 429.5 calculated for C20H23N2O4S) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What initial biological screening assays are suitable for evaluating its bioactivity?
Answer:
- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC determination) .
- Enzyme Inhibition : Fluorescence-based assays for targets like acetylcholinesterase or kinases, given the sulfonamide group’s affinity for metalloenzymes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its therapeutic potential?
Answer:
- Functional Group Modifications :
- Replace the methoxy group with hydroxyl (via oxidation ) or halogens to alter lipophilicity and binding affinity.
- Modify the pyrrolidine ring with substituents (e.g., methyl groups) to enhance steric effects .
- Assay Design :
- Test analogs in in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and compare IC50 values .
Table 2 : Example SAR Modifications and Outcomes
| Modification | Biological Impact | Reference |
|---|---|---|
| Methoxy → Hydroxy | Increased solubility but reduced CNS penetration | |
| Pyrrolidine → Piperidine | Improved metabolic stability |
Q. What computational strategies can predict binding modes with target proteins?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PDB: 4EY7 for kinase targets). Focus on sulfonamide interactions with catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Answer:
- Data Triangulation :
- Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables .
- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., benzamide derivatives with sulfonyl groups) to identify trends .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .
- Yield Optimization : Screen catalysts (e.g., HATU vs. DCC) to improve coupling efficiency >85% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
